molecular formula C9H9ClN2O2 B3046706 2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride CAS No. 127657-47-0

2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride

Cat. No.: B3046706
CAS No.: 127657-47-0
M. Wt: 212.63
InChI Key: WFZSCQPAHBSKLE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.

Mode of Action

The compound interacts with its target, the CYP51 protein, by binding to its active site. This binding inhibits the normal function of the protein, leading to disruption in the biosynthesis of sterols . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of the CYP51 protein affects the sterol biosynthesis pathway . This disruption can lead to a deficiency in the production of essential sterols, affecting the integrity and function of cell membranes. The downstream effects of this disruption can vary depending on the type of cell and the specific role of the sterols in its function .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of cell membrane function due to the inhibition of sterol biosynthesis. This can lead to a variety of effects, including cell death or altered cell activity .

Future Directions

The future directions in the field of imidazo[1,2-a]pyridines research are likely to focus on the development of more efficient and environmentally friendly synthetic strategies . There is also a strong interest in exploring new applications of these compounds in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is effective for obtaining the target product in one synthetic stage with high yields . Another method involves the acylation of 2-aminopyridines with maleic or citraconic anhydrides followed by Michael addition .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . The conditions for these reactions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which have applications in pharmaceutical chemistry .

Properties

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylacetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.ClH/c12-9(13)5-7-6-11-4-2-1-3-8(11)10-7;/h1-4,6H,5H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZSCQPAHBSKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127657-47-0
Record name Imidazo[1,2-a]pyridine-2-acetic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127657-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
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2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride

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